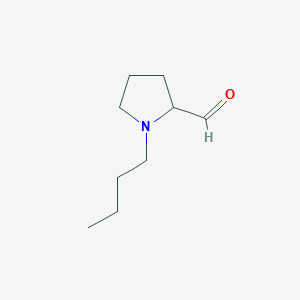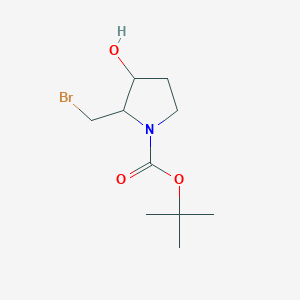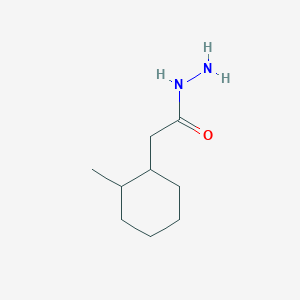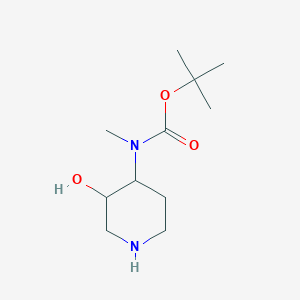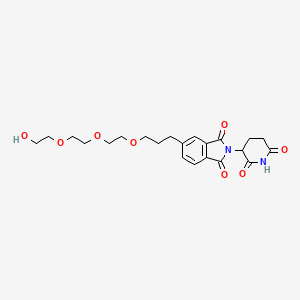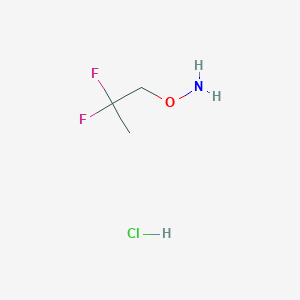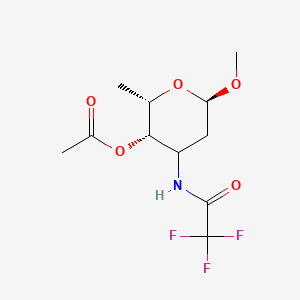
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is a chemical compound with the molecular formula C11H16F3NO5 and a molecular weight of 299.24 g/mol . It is an intermediate in the production of Daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
Méthodes De Préparation
The synthesis of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide involves multiple steps, starting from the appropriate sugar derivatives. The key steps include the trifluoroacetylation of the amino group and the acetylation of the hydroxyl group. The reaction conditions typically involve the use of trifluoroacetic anhydride and acetic anhydride in the presence of a base such as pyridine. Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a simpler amine group.
Substitution: The acetyl and trifluoroacetyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is primarily used in the synthesis of Daunorubicin, which has significant applications in medicine, particularly in cancer treatment. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it is used in research to study the mechanisms of action of anthracycline antibiotics and their effects on cancer cells. In the industry, it is utilized in the large-scale production of Daunorubicin and related compounds.
Mécanisme D'action
The mechanism of action of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is closely related to its role as an intermediate in Daunorubicin synthesis. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair.
Comparaison Avec Des Composés Similaires
Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is unique due to its specific functional groups, which make it an ideal intermediate for Daunorubicin synthesis. Similar compounds include:
- Methyl 2,3,6-Trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside 4-Acetate
- Methyl 4-O-acetyl-2,3,6-trideoxy-3-(2,2,2-trifluoro-1-hydroxyethylidene)amino-L-lyxo-hexopyranoside These compounds share similar structural features but differ in their specific functional groups and reactivity.
Propriétés
Formule moléculaire |
C11H16F3NO5 |
|---|---|
Poids moléculaire |
299.24 g/mol |
Nom IUPAC |
[(2S,3S,6R)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C11H16F3NO5/c1-5-9(20-6(2)16)7(4-8(18-3)19-5)15-10(17)11(12,13)14/h5,7-9H,4H2,1-3H3,(H,15,17)/t5-,7?,8+,9+/m0/s1 |
Clé InChI |
XMAFQPWDTCGCJH-XMUOSADRSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(C[C@@H](O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
SMILES canonique |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


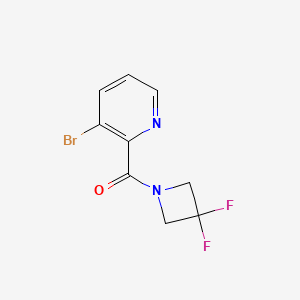
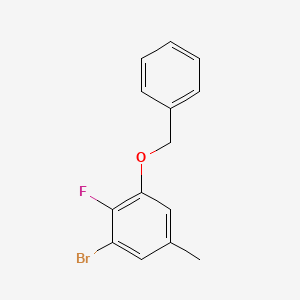
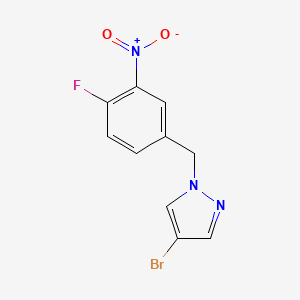
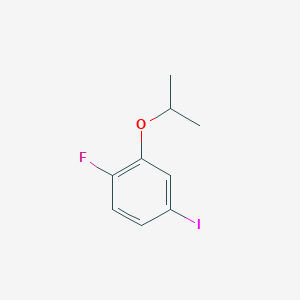
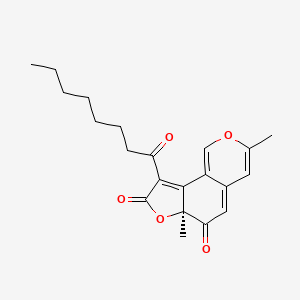
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
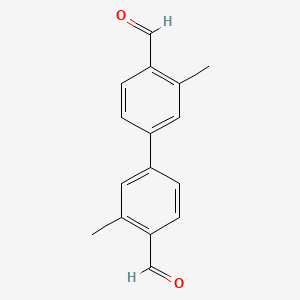
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)
